Glycine methyl ester hydrochloride

Catalog No.
S774542
CAS No.
5680-79-5
M.F
C14H17NO6
M. Wt
125.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine methyl ester hydrochloride

CAS Number

5680-79-5

Product Name

Glycine methyl ester hydrochloride

IUPAC Name

methyl 2-aminoacetate;hydrochloride

Molecular Formula

C14H17NO6

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H

InChI Key

BGMCTGARFXPQML-NSHDSACASA-N

SMILES

COC(=O)CN.Cl

Synonyms

Z-Glu-OMe;5672-83-3;Z-L-Glu-OMe;Z-L-Glutamicacid1-methylester;ST50306970;N-Carbobenzyloxy-L-glutamicacid1-methylester;L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,1-methylester;AC1MBYTE;96140_ALDRICH;SCHEMBL221391;96140_FLUKA;BGMCTGARFXPQML-NSHDSACASA-N;MolPort-002-507-588;ZINC1686373;1-MethylN-Carbobenzoxy-L-glutamate;CZ-108;KM0027;MFCD00083278;AKOS024306908;N-Cbz-L-glutamicAcid1-MethylEster;AK163594;AB0109665;FT-0686534;M1961;ST24050369

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
  • Origin: Gly-OMe⋅HCl is a synthetic compound derived from glycine by replacing the carboxylic acid group with a methyl ester group and adding a hydrochloride salt for better solubility and handling [].
  • Significance: Gly-OMe⋅HCl plays a crucial role in various scientific research areas, including:
    • Peptide Synthesis: It serves as a building block for peptide synthesis, especially in aqueous environments, offering a more environmentally friendly approach compared to traditional methods [, ].
    • Organic Synthesis: It acts as a precursor for the synthesis of various amino acid derivatives and organic compounds [].

Molecular Structure Analysis

  • Key Features: The molecule consists of a central carbon atom bonded to an amino group (NH2), a methyl ester group (CH3O-C=O), and a hydrogen atom. The hydrochloride (HCl) is present as a separate ionic species associated with the amino group [].
  • Notable Aspects:
    • The presence of both a positively charged amino group and a negatively charged chloride ion creates a zwitterionic structure, contributing to its water solubility [].
    • The methyl ester group differs from the original carboxylic acid group in glycine, affecting its chemical reactivity.

Chemical Reactions Analysis

  • Synthesis

    Gly-OMe⋅HCl can be synthesized through various methods, including:

    • Reaction of glycine with methanol and hydrochloric acid: This is a common laboratory method involving refluxing glycine with methanol and concentrated HCl [].
    • Esterification of N-protected glycine: This method involves reacting N-protected glycine with diazomethane to form the methyl ester, followed by deprotection to obtain Gly-OMe⋅HCl [].
  • Decomposition

    Under specific conditions, Gly-OMe⋅HCl can undergo hydrolysis, breaking down into its constituent components:

    • Glycine: CH3NH2CH2COOH + H2O → CH2(NH2)COOH + CH3OH + HCl
  • Other Relevant Reactions

    Gly-OMe⋅HCl can participate in various peptide coupling reactions to form larger peptides. The specific reactions depend on the chosen coupling agents and desired peptide sequence.

Physical and Chemical Properties

  • Melting Point: Information on the specific melting point of Gly-OMe⋅HCl is limited, but it is expected to be around 150-180°C based on the properties of similar compounds.
  • Boiling Point: No data readily available for the boiling point of Gly-OMe⋅HCl.
  • Solubility: Gly-OMe⋅HCl is highly soluble in water due to the zwitterionic nature and the presence of the hydrochloride salt [].
  • Stability: It exhibits good stability under normal storage conditions but may decompose under extreme temperatures or strong acidic/basic environments.

Mechanism of Action (if applicable)

  • Esterification: The methyl ester group protects the C-terminus of the amino acid from unwanted reactions during peptide coupling, allowing for controlled chain elongation.
  • Aqueous Compatibility: The hydrochloride salt enhances water solubility, enabling peptide synthesis in aqueous media, which is generally milder and more environmentally friendly compared to organic solvent-based reactions.
  • Toxicity: Gly-OMe⋅HCl is generally considered non-toxic but may cause mild irritation upon contact with skin or eyes.
  • Flammability: It is not a highly flammable compound.
  • Reactivity: It can react with strong acids or bases, potentially leading to decomposition.
  • Safety Precautions: Standard laboratory practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (gloves, eye protection).

Synthesis of Peptides and Amino Acids

Glycine methyl ester hydrochloride (Glycine methyl ester hydrochloride) finds use as a building block in the synthesis of peptides and other amino acid derivatives. Its advantage lies in its ability to participate in peptide bond formation under mild aqueous conditions, making it an environmentally friendly alternative to traditional methods. [] This property has been explored in the development of new peptide-based drugs and research tools.

Crystallographic Studies

The well-defined structure of Glycine methyl ester hydrochloride makes it suitable for single-crystal X-ray diffraction studies. This technique allows researchers to determine the precise arrangement of atoms within a molecule, providing valuable insights into its properties and interactions with other molecules. []

Other Potential Applications

While research is ongoing, Glycine methyl ester hydrochloride also holds promise in other areas of scientific exploration. Some potential applications include:

  • Development of new materials: The unique chemical properties of Glycine methyl ester hydrochloride could be harnessed to create novel materials with specific functionalities.
  • Studies of protein-protein interactions: Glycine methyl ester hydrochloride may serve as a tool to investigate how proteins interact with each other, which is crucial for understanding various biological processes.

Related CAS

616-34-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5680-79-5

Dates

Modify: 2023-08-15

Explore Compound Types